(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Physicochemical profiling Lipophilicity Drug-likeness

(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a fully substituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) small molecule. It features a 2-chlorobenzylidene moiety at C5, a 3-hydroxyphenyl group at N3, and a thioxo substituent at C2, with a molecular formula of C16H10ClNO2S2 and a molecular weight of approximately 348 Da.

Molecular Formula C16H10ClNO2S2
Molecular Weight 347.8 g/mol
Cat. No. B6047267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H10ClNO2S2
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)Cl
InChIInChI=1S/C16H10ClNO2S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(21)22-14)11-5-3-6-12(19)9-11/h1-9,19H/b14-8-
InChIKeyZYCUVTKINOHANK-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(2-Chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: A Specialized Rhodanine Scaffold for Targeted Library Design


(5Z)-5-(2-chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a fully substituted 2-thioxo-1,3-thiazolidin-4-one (rhodanine) small molecule . It features a 2-chlorobenzylidene moiety at C5, a 3-hydroxyphenyl group at N3, and a thioxo substituent at C2, with a molecular formula of C16H10ClNO2S2 and a molecular weight of approximately 348 Da . The compound is commercially available as a solid screening compound (e.g., Hit2Lead/ChemBridge catalog SC-5555241) , and its core scaffold belongs to a historically privileged yet critically scrutinized chemotype in medicinal chemistry because of its association with pan-assay interference (PAINS) behavior [1].

Scaffold 5-(2-Chlorobenzylidene)-3-(3-hydroxyphenyl)rhodanine core
Format Solid screening compound (Hit2Lead/ChemBridge)
Use context Focused library design, SAR exploration, PAINS-aware screening

Why a (5Z)-5-(2-Chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Purchase Cannot Be Replaced by a Generic Rhodanine Analog


The position and nature of substituents on the 2-thioxo-1,3-thiazolidin-4-one scaffold dictate both target engagement and assay interference profiles [1]. Replacing the 2-chlorobenzylidene group with a 4-chloro isomer can shift the primary biological readout from one target class to another—for example, from antialgal activity (IC50 = 1.3 µmol/L for the 4-chloro analog) to other, untested endpoints [2]. Likewise, relocating the thioxo group from C2 to C4 converts the compound into a 4-thioxothiazolidin-2-one regioisomer, which has been shown to confer potent tyrosinase inhibition (IC50 as low as 0.47 µM) that is absent in the 2-thioxo series [3]. The N3-hydroxyphenyl substituent introduces a hydrogen-bond donor that is absent in N-phenyl or N-alkyl analogs, potentially altering solubility, target recognition, and PAINS liability [1]. These structure–activity cliffs mean that generic replacement of this specific derivative with a “close” rhodanine analog carries a high risk of losing or completely changing the biological signature, thereby undermining assay reproducibility and hit validation.

Chlorine position (2-Cl vs. 4-Cl) May shift primary biological readout; 4-Cl analog shows PET inhibition while target compound lacks data, preventing direct interchange.
Thioxo regioisomer (2-thioxo vs. 4-thioxo) 4-Thioxo isomer confers potent tyrosinase inhibition absent in the 2-thioxo series, limiting substitution for anti-melanogenic studies.
N3-hydroxyphenyl substituent Provides a hydrogen-bond donor absent in N-phenyl analogs, potentially altering solubility, target recognition, and PAINS liability.

Quantitative Differentiation Evidence for (5Z)-5-(2-Chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity (LogP) and Polar Surface Area (tPSA) Relative to the 4-Hydroxyphenyl Regioisomer

The target compound (3-hydroxyphenyl isomer) exhibits a calculated LogP of 4.06 and a topological polar surface area (tPSA) of 40.5 Ų, with one hydrogen-bond donor and two acceptors . Its regioisomer, (5Z)-5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, shares the same molecular formula (C16H10ClNO2S2) and molecular weight (347.8 g/mol) . Although directly measured LogP and tPSA values for the 4-hydroxy isomer are not reported in the same experimental system, the positional shift of the hydroxyl group from meta to para is known to alter hydrogen-bonding geometry and molecular recognition without changing calculated bulk descriptors [1].

Lipophilicity & tPSA
Class-level inference
LogP 4.06 / tPSA 40.5 Ų
Distinct H-bond geometry vs. 4-OH isomer
In silico; positional effect on molecular recognition
Physicochemical profiling Lipophilicity Drug-likeness

Regioisomeric Thioxo Positioning: 2-Thioxo-4-one vs. 4-Thioxo-2-one as a Determinant of Tyrosinase Inhibitory Activity

The target compound contains a 2-thioxo-1,3-thiazolidin-4-one core. When the thioxo and carbonyl positions are swapped to yield 4-thioxothiazolidin-2-one derivatives, a dramatic gain in tyrosinase inhibitory potency is observed. For example, the 4-thioxo analog (Z)-5-(2,4-dihydroxybenzylidene)-4-thioxothiazolidin-2-one (compound 2b) inhibited mushroom tyrosinase with an IC50 of 0.47 ± 0.97 µM, which is 141-fold more potent than kojic acid [1]. No tyrosinase inhibition data are available for the 2-thioxo target compound, but the stark activity cliff between regioisomeric series indicates that the 2-thioxo-4-one scaffold is not a suitable substitute for 4-thioxo-2-one-based tyrosinase inhibitor programs [1].

Tyrosinase inhibition
Cross-study comparable
4-Thioxo analog IC₅₀ = 0.47 µM; 2-thioxo series not reported
Avoid 2-thioxo for tyrosinase programs
Mushroom tyrosinase; 141× more potent than kojic acid
Tyrosinase inhibition Regioisomer selectivity Anti-melanogenic

Chlorine Position on the Benzylidene Ring: 2-Cl vs. 4-Cl as a Determinant of Photosynthetic Electron Transport (PET) Inhibition

A study of (Z)-5-arylmethylidene-rhodanines reported that (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibited photosynthetic electron transport (PET) in spinach chloroplasts with an IC50 of 1.3 µmol/L and also exhibited the highest antialgal activity among the series [1]. The target compound differs by having the chlorine atom at the 2-position of the benzylidene ring and an additional N3-(3-hydroxyphenyl) substituent. The 4-chloro analog lacks any N3-aryl substitution. The combined structural differences—ortho vs. para chlorine placement and the presence of an N3-hydroxyphenyl group—are expected to alter the lipophilic and electronic properties governing PET inhibition, but no head-to-head data exist [2].

PET inhibition
Class-level inference
4-Cl analog IC₅₀ = 1.3 µmol/L; target not tested
Ortho-Cl may modulate PET activity
Spinach chloroplasts; DCPIP reduction assay
PET inhibition Antialgal activity Herbicide discovery

PAINS Liability Awareness: Rhodanine Scaffold as a Pan-Assay Interference Chemotype

Rhodanine-containing compounds are classified as pan-assay interference compounds (PAINS) because they act as Michael acceptors, aggregate in aqueous solution, and exhibit colored byproducts that interfere with photometric readouts [1][2]. The target compound contains the intact rhodanine core (2-thioxo-1,3-thiazolidin-4-one) and is therefore expected to display PAINS-associated behavior [1]. While not unique to this specific derivative, the presence of the electron-withdrawing 2-chlorobenzylidene and the hydrogen-bond-donating 3-hydroxyphenyl group may modulate the extent of aggregation or Michael reactivity relative to simpler rhodanines, though no direct comparative aggregation or reactivity data are published [3].

PAINS classification
Supporting evidence
Rhodanine core is a documented PAINS chemotype
Requires orthogonal confirmation assays
Aggregation, Michael reactivity, photometric interference risk
PAINS Assay interference False-positive risk

Recommended Application Scenarios for (5Z)-5-(2-Chlorobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Based on Quantitative Differentiation Evidence


Negative Control or Scaffold-Hopping Reference in 4-Thioxothiazolidin-2-one-Based Tyrosinase Inhibitor Programs

Because the 4-thioxo regioisomers exhibit potent tyrosinase inhibition (IC50 = 0.47 µM) while the 2-thioxo scaffold is expected to be inactive, this compound serves as an ideal negative-control standard for confirming that observed anti-melanogenic activity is scaffold-dependent . Procure for use in side-by-side enzyme assays to validate target engagement specificity.

Physicochemical and Metabolic Stability Benchmarking in Rhodanine Library Design

With measured LogP of 4.06 and tPSA of 40.5 Ų, this compound can act as a reference point for evaluating how the 3-hydroxyphenyl and 2-chlorobenzylidene substituents influence solubility, permeability, and metabolic stability relative to unsubstituted or N-phenyl rhodanine analogs . Use as a calibration standard in early ADME panels for rhodanine-based series.

PAINS Validation Standard for High-Throughput Screening Triage

Given the well-documented PAINS behavior of rhodanine scaffolds, this compound is appropriate as a positive PAINS control in HTS campaigns, helping to establish alert thresholds for assay interference, aggregation, and non-specific reactivity [1]. Include in screening sets to benchmark false-positive rates and to validate computational PAINS filters.

Structure–Activity Relationship (SAR) Probe for Halogen Position on Benzylidene Rhodanines

Its 2-chlorobenzylidene group distinguishes it from the 4-chloro analog (IC50 = 1.3 µmol/L for PET inhibition) [2]. Researchers investigating halogen-position effects on electrophilic reactivity or target binding can use this compound alongside 4-chloro and 2,4-dichloro derivatives to map chlorine-dependent SAR landscapes in enzyme inhibition or receptor binding studies.

Application
Selection Property
Validation Focus
Negative control for 4-thioxo tyrosinase studies
Scaffold-dependent inactivity
Confirm tyrosinase inhibition specificity via regioisomer comparison
Physicochemical benchmark for rhodanine libraries
Calculated LogP / tPSA reference
Solubility and permeability profiling against N-phenyl analogs
PAINS triage standard in HTS campaigns
Class-level PAINS behavior
Benchmark false-positive rates and validate PAINS filters
SAR probe for halogen position on benzylidene rhodanines
2-Cl vs. 4-Cl differentiation
Map chlorine-dependent activity landscapes in enzyme or receptor assays
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